molecular formula C5H10ClNO2 B13802421 L-Alanine, 2-chloroethyl ester

L-Alanine, 2-chloroethyl ester

Cat. No.: B13802421
M. Wt: 151.59 g/mol
InChI Key: JVBYOKWZWMIKQZ-BYPYZUCNSA-N
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Description

L-Alanine, 2-chloroethyl ester is a chemical compound with the molecular formula C5H10ClNO2 It is an ester derivative of L-Alanine, where the hydroxyl group of the alanine is replaced by a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine, 2-chloroethyl ester can be synthesized through two primary methods:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and the feasibility of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 2-chloroethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are used as catalysts. For acidic hydrolysis, a large excess of water containing a strong acid catalyst is used.

    Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Hydrolysis: L-Alanine and 2-chloroethanol.

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an aminoethyl ester derivative.

Scientific Research Applications

L-Alanine, 2-chloroethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanine, 2-chloroethyl ester involves its ability to undergo hydrolysis and substitution reactions. The ester bond can be cleaved to release L-Alanine and 2-chloroethanol, which can further participate in biochemical pathways. The chloroethyl group can undergo substitution reactions, leading to the formation of various derivatives with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine, 2-chloroethyl ester is unique due to its specific ester group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo specific hydrolysis and substitution reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloroethyl (2S)-2-aminopropanoate

InChI

InChI=1S/C5H10ClNO2/c1-4(7)5(8)9-3-2-6/h4H,2-3,7H2,1H3/t4-/m0/s1

InChI Key

JVBYOKWZWMIKQZ-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)OCCCl)N

Canonical SMILES

CC(C(=O)OCCCl)N

Origin of Product

United States

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